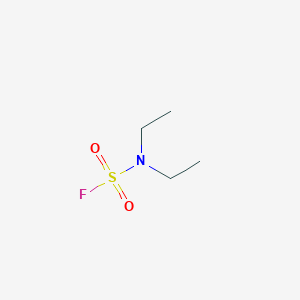

N,N-Diethylsulfamoyl fluoride

Description

Contextualization within Organosulfur Chemistry and Fluorination Strategies

Within the vast landscape of organosulfur chemistry, N,N-diethylsulfamoyl fluoride (B91410) belongs to the important class of sulfonyl fluorides. researchgate.net Organosulfur compounds are integral to many areas of chemical science, and those containing a sulfur(VI) center, like sulfonyl fluorides, are particularly noted for their unique electrochemical properties and reactivity. researchgate.net The synthesis of these compounds often involves specialized fluorination strategies.

The preparation of N,N-branched sulfamoyl fluorides can be achieved through several methods. A common approach involves the fluorination of corresponding sulfamoyl chlorides. For instance, N,N-diethylsulfamoyl chloride can be reacted with bismuth trifluoride (BiF₃) in a non-aqueous process to yield N,N-diethylsulfamoyl fluoride with high purity. justia.comgoogle.com This method is advantageous as it can produce the desired product in high yield and the bismuth trihalide byproduct can potentially be converted back to BiF₃. justia.comgoogle.com Other synthetic routes include the reaction of secondary amines with sulfuryl fluoride (SO₂F₂). justia.comsmolecule.com These synthetic strategies are crucial for accessing the sulfamoyl fluoride moiety, which is a key functional group for further chemical transformations. rsc.org

Significance of the Sulfamoyl Fluoride Moiety in Chemical Transformations

The sulfamoyl fluoride group (-SO₂F) is the cornerstone of the compound's utility, primarily due to its role as a "hub" in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netnih.gov SuFEx, introduced as a new generation of click chemistry, relies on the unique properties of the S(VI)-F bond, which is remarkably stable, including to hydrolysis under many conditions, yet efficiently reactive with a variety of nucleophiles under specific activation. researchgate.netnih.govsemanticscholar.org This balance of stability and reactivity allows for the precise and robust connection of molecular fragments. researchgate.netnih.gov

This compound and related compounds readily undergo nucleophilic substitution at the sulfur center. They can react with amines and alcohols to form substituted sulfonamides and sulfamate (B1201201) esters, respectively. These reactions are fundamental in synthetic chemistry for building more complex molecules. The SuFEx process has found broad applications in synthesizing polymers, modifying surfaces, and creating bioconjugates for drug discovery and chemical biology. researchgate.netsemanticscholar.org The ability to functionalize molecules like ribonucleosides with sulfamoyl fluoride moieties, which can then undergo further SuFEx reactions with amines, highlights the versatility of this chemical handle. researchgate.net This reactivity makes sulfamoyl fluorides powerful connectors for creating diverse molecular structures. nih.gov

Scope of Academic Research on this compound

Academic research on this compound and its analogs, particularly N,N-dimethylsulfamoyl fluoride, spans several cutting-edge areas, with a significant focus on materials science and chemical biology.

A prominent area of investigation is its application in energy storage, specifically as a component in electrolytes for high-voltage lithium-metal batteries. researchgate.netrsc.org Solvents containing the fluorosulfonamide structure, such as this compound, are explored for their ability to form a stable solid-electrolyte interphase (SEI) on the lithium metal anode. researchgate.netconfex.com This protective layer is crucial for preventing electrolyte decomposition and improving the battery's coulombic efficiency and cycle life. confex.comrsc.org Research has shown that electrolytes composed of an "FSI-inspired solvent" like N,N-dimethylsulfamoyl fluoride and a lithium salt like lithium bis(fluorosulfonyl)imide (LiFSI) exhibit excellent compatibility with both the highly reductive anode and high-voltage cathodes. rsc.orgresearchgate.net

In the realm of synthetic and medicinal chemistry, the compound serves as a key building block, leveraging its SuFEx reactivity. researchgate.netsemanticscholar.org The sulfonyl fluoride moiety is considered a valuable warhead for covalent inhibitors in drug discovery, capable of forming stable covalent bonds with specific amino acid residues in target proteins. semanticscholar.org The development of synthetic methods to create chiral aliphatic sulfonyl fluorides further expands their potential application in creating stereospecific therapeutic agents. semanticscholar.org Research also focuses on incorporating the sulfamoyl fluoride group into various molecular scaffolds to explore new chemical space for pharmaceuticals and agrochemicals. lookchem.comacs.org

Table 2: Summary of Research Applications for N,N-Dialkylsulfamoyl Fluorides

| Research Area | Application | Key Findings | References |

|---|---|---|---|

| Materials Science | Electrolyte solvent/additive for lithium-metal batteries | Forms a stable solid-electrolyte interphase (SEI), improves coulombic efficiency, and shows high anodic stability. | researchgate.netrsc.orgconfex.comrsc.orgresearchgate.net |

| Synthetic Chemistry | Reagent in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" | Acts as a stable and chemoselective connector for synthesizing polymers, bioconjugates, and complex molecules. | researchgate.netresearchgate.netnih.govsemanticscholar.orgresearchgate.net |

| Medicinal Chemistry | Precursor for bioactive compounds and covalent inhibitors | The sulfonyl fluoride moiety serves as an electrophilic "warhead" for targeting specific residues in proteins. | semanticscholar.org |

| Organic Synthesis | Intermediate for sulfonamide and sulfamate synthesis | Reacts with nucleophiles like amines and alcohols to form important structural motifs. | lookchem.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-Diethylsulfamoyl chloride |

| N,N-Dimethylsulfamoyl fluoride |

| Bismuth trifluoride |

| Sulfuryl fluoride |

| Lithium bis(fluorosulfonyl)imide |

| Phenyl chlorosulfate |

| Phenyl N,N-dimethylsulfamate |

| Trimethylamine |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylsulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVSTFKSUSWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602216 | |

| Record name | Diethylsulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-97-8 | |

| Record name | Diethylsulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethylsulfamoyl Fluoride and Analogues

Halogen Exchange Reactions for Fluorination

A prominent method for synthesizing N,N-diethylsulfamoyl fluoride (B91410) involves the substitution of a halogen atom, typically chlorine, with fluorine. This halogen exchange is a fundamental transformation in organofluorine chemistry.

Synthesis from N,N-Diethylsulfamoyl Chlorides

The conversion of N,N-diethylsulfamoyl chlorides to their corresponding fluorides is a common and effective strategy. This is achieved by treating the sulfamoyl chloride with a suitable fluorinating agent that can readily donate a fluoride ion.

Recent advancements have identified bismuth trifluoride (BiF₃) as a highly effective reagent for the fluorination of N,N-branched sulfamoyl nonfluorohalides, including N,N-diethylsulfamoyl chloride. justia.com This method offers excellent yields and involves the reaction of a liquid sulfamoyl chloride with solid BiF₃, resulting in the desired liquid sulfamoyl fluoride and a solid byproduct, bismuth trichloride (B1173362) (BiCl₃). google.com

The reaction can be carried out under a range of temperatures, from approximately 0°C to 110°C. justia.com For instance, the reaction of N,N-dimethylsulfamoyl chloride with BiF₃ was heated to 65°C for 2 hours and then to 100-110°C for an additional 15 hours, producing N,N-dimethylsulfamoyl fluoride in over 95% yield. justia.com A significant advantage of this process is the potential to regenerate BiF₃ from the BiCl₃ byproduct, making the process more economical and environmentally friendly. justia.com

| Reactant | Fluorinating Agent | Temperature | Reaction Time | Yield |

| N,N-Dimethylsulfamoyl Chloride | Bismuth Trifluoride | 65°C then 100-110°C | 2 hours then 15 hours | >95% |

Anhydrous hydrogen fluoride (HF) serves as another crucial fluorine source for the synthesis of N,N-dialkyl sulfamoyl fluorides from their chloride counterparts. google.com This process is particularly advantageous for commercial-scale production as it involves two liquid reactants, facilitating a continuous process. google.com The reaction quantitatively converts N,N-dialkyl sulfamoyl nonfluorohalides to the corresponding sulfamoyl fluorides. google.com Anhydrous HF is a widely used industrial chemical, primarily produced from the reaction of sulfuric acid with fluorspar. wikipedia.orgfrontiersin.org

| Reactant | Fluorinating Agent | Key Advantage |

| N,N-Dialkylsulfamoyl Nonfluorohalide | Anhydrous Hydrogen Fluoride | Suitable for continuous, large-scale production |

Related Fluoride Ion Source Reactions for Sulfamoyl Chlorides

Beyond BiF₃ and anhydrous HF, other fluoride ion sources can be utilized for the conversion of sulfamoyl chlorides to sulfamoyl fluorides. These include simple inorganic fluorides such as sodium fluoride (NaF) and potassium fluoride (KF), as well as antimony trifluoride (SbF₃). wikipedia.org The choice of fluorinating agent can depend on factors such as reactivity, cost, and reaction conditions. The use of potassium fluoride in conjunction with a phase-transfer catalyst like 18-crown-6 (B118740) has been shown to improve the efficiency of this halogen exchange for aryl sulfonyl fluorides by increasing the nucleophilicity of the fluoride ion. nih.gov

| Fluoride Ion Source |

| Sodium Fluoride (NaF) |

| Potassium Fluoride (KF) |

| Antimony Trifluoride (SbF₃) |

| Potassium Fluoride / 18-crown-6 |

Approaches Involving Sulfuryl Fluoride

An alternative synthetic strategy for N,N-diethylsulfamoyl fluoride and its analogues involves the use of sulfuryl fluoride (SO₂F₂) as a key reagent.

Reactions of Secondary Amines with Sulfuryl Fluoride

Sulfamoyl fluorides can be synthesized by the direct reaction of secondary amines, such as diethylamine, with sulfuryl fluoride gas (SO₂F₂). wikipedia.orgnih.gov This reaction is a part of a broader class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov The reaction of secondary amines with SO₂F₂ provides a direct route to the desired sulfamoyl fluoride products. nih.gov However, the reaction of primary amines with SO₂F₂ can be less straightforward, as the initial product may be unstable and lead to side products. nih.gov The synthesis of N,N-dimethylsulfamoyl fluoride has also been reported through the reaction of dimethylamine (B145610) hydrochloride with gaseous sulfuryl fluoride, though this can result in a mixture of products that are difficult to separate, making it less economical for large-scale production. google.com

| Reactants | Product |

| Secondary Amine + Sulfuryl Fluoride (SO₂F₂) | Sulfamoyl Fluoride (R₂NSO₂F) |

| Diethylamine + Sulfuryl Fluoride (SO₂F₂) | This compound ((CH₃CH₂)₂NSO₂F) |

Rearrangement-Based Synthetic Routes

Rearrangement reactions offer a unique pathway to sulfamoyl fluorides, transforming one molecular structure into another through the migration of an atom or group. These methods can provide direct access to the desired fluoride compounds from readily available precursors.

A notable rearrangement-based synthesis of sulfamoyl fluorides involves the treatment of primary arenesulfonamides with a hypervalent bromine compound, specifically a difluoro-λ³-bromane reagent. nih.gov This method represents the first example of a Hofmann rearrangement of primary arenesulfonamides to selectively yield N-arylsulfamoyl fluorides at room temperature. researchgate.net

The reaction typically employs p-trifluoromethylphenyl(difluoro)-λ³-bromane as the key reagent. nih.gov When this reagent reacts with a primary sulfonamide, such as p-toluenesulfonamide, in a solvent like benzene, it induces a Hofmann-type rearrangement to produce the corresponding N-arylsulfamoyl fluoride in high yield. nih.govresearchgate.net This transformation is efficient for arenesulfonamides featuring both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

The proposed mechanism is distinct from reactions involving analogous aryl-λ³-iodanes, which tend to form sulfonylimono-λ³-iodanes. The greater nucleofugality (leaving group ability) of the aryl-λ³-bromanyl group compared to the aryl-λ³-iodanyl group is believed to be a critical factor in directing the reaction towards rearrangement. nih.gov Experimental evidence from the reaction of 2,3,5,6-tetramethylbenzenesulfonamide suggests that the formation of a sulfonyl nitrene intermediate is not involved in this rearrangement process. nih.govresearchgate.net

The table below summarizes the outcomes of the difluoro-bromane-induced Hofmann rearrangement with various arenesulfonamides.

| Sulfonamide Precursor | Product | Yield (%) |

| p-Toluenesulfonamide | N-p-Tolylsulfamoyl fluoride | 90 |

| p-Methoxybenzenesulfonamide | N-(p-Methoxyphenyl)sulfamoyl fluoride | 81 |

| o-Methylbenzenesulfonamide | N-(o-Methylphenyl)sulfamoyl fluoride | 80 |

| p-Fluorobenzenesulfonamide | N-(p-Fluorophenyl)sulfamoyl fluoride | 83 |

| p-Chlorobenzenesulfonamide | N-(p-Chlorophenyl)sulfamoyl fluoride | 89 |

Data sourced from Ochiai, M., et al. (2009). J. Am. Chem. Soc. nih.gov

Catalytic and Stereoselective Synthesis of Related Sulfonyl Fluorides

Catalytic methods for synthesizing sulfonyl fluorides are of high interest as they can offer efficiency, selectivity, and compatibility with a wide range of functional groups. mdpi.comnih.gov Recent advancements have focused on developing stereoselective approaches, which are crucial for producing chiral molecules for applications in drug discovery and chemical biology. semanticscholar.org

One prominent strategy involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated sulfonyl fluorides. This method provides access to novel 2-aryl substituted chiral sulfonyl fluorides, which are otherwise difficult to synthesize. semanticscholar.org The reaction proceeds under mild conditions and demonstrates excellent functional group compatibility, generating a diverse array of β-arylated sulfonyl fluorides with high enantioselectivity. semanticscholar.org The resulting chiral sulfonyl fluorides can be further transformed into corresponding sulfonamides and sulfonates via the SuFEx click reaction, preserving the enantiomeric excess. semanticscholar.org

Other catalytic strategies for synthesizing sulfonyl fluorides include:

Palladium-Catalyzed Fluorosulfonylation: This one-pot, two-step procedure utilizes aryl halides (bromides or iodides) and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.comnih.gov The reaction is catalyzed by a palladium complex, and an electrophilic fluorinating agent like Selectfluor is used in the final step to form the aryl sulfonyl fluoride. mdpi.com

Copper-Catalyzed Fluorosulfonylation: Arenediazonium salts can be converted into arenesulfonyl fluorides using a copper catalyst in combination with a sulfur dioxide source and a fluoride source like KHF₂. nih.gov

Photoredox Catalysis: This approach uses light-absorbing catalysts to generate fluorosulfuryl radicals, which can then react with substrates like alkenes to form sulfonyl fluorides under mild conditions. nih.gov

The table below presents examples of a Rhodium-catalyzed enantioselective synthesis of β-arylated sulfonyl fluorides.

| Arylboronic Acid | α,β-Unsaturated Sulfonyl Fluoride | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylboronic acid | Ethenesulfonyl fluoride | 2-Phenylethane-1-sulfonyl fluoride | 98 | 99 |

| 4-Methylphenylboronic acid | Ethenesulfonyl fluoride | 2-(p-Tolyl)ethane-1-sulfonyl fluoride | 99 | 99 |

| 4-Methoxyphenylboronic acid | Ethenesulfonyl fluoride | 2-(4-Methoxyphenyl)ethane-1-sulfonyl fluoride | 99 | 99 |

| 4-Chlorophenylboronic acid | Ethenesulfonyl fluoride | 2-(4-Chlorophenyl)ethane-1-sulfonyl fluoride | 98 | 99 |

| 3-Thienylboronic acid | Ethenesulfonyl fluoride | 2-(Thiophen-3-yl)ethane-1-sulfonyl fluoride | 92 | 99 |

Data sourced from Wu, K., et al. (2020). Chem. Sci. semanticscholar.org

Reactivity and Mechanistic Investigations of N,n Diethylsulfamoyl Fluoride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

The reactivity of N,N-diethylsulfamoyl fluoride (B91410) is centered around the highly polarized sulfur(VI)-fluoride (S-F) bond. The sulfur atom is electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the highly electronegative fluorine atom. This electrophilicity dictates its susceptibility to attack by nucleophiles, forming the basis of its utility in chemical synthesis.

While the fluoride ion is typically considered a poor leaving group in SN2 reactions at a carbon center due to the strength of the C-F bond, its role in substitution at a sulfonyl sulfur is more complex. The S-F bond in sulfonyl fluorides is exceptionally strong and kinetically stable, rendering compounds like N,N-diethylsulfamoyl fluoride robust and often unreactive towards a wide range of nucleophiles under standard conditions. N-disubstituted sulfamoyl fluorides are noted to be significantly more stable than their sulfonyl chloride counterparts and are generally resistant to hydrolysis, particularly under basic conditions.

This inherent stability, however, can be overcome. The reactivity of the sulfonyl fluoride group is not solely dependent on the leaving group ability of fluoride but is also governed by the electrophilicity of the sulfur atom. The S(VI) center is rendered highly electron-deficient, making it a target for nucleophilic attack. Unlike sulfonyl chlorides, which can undergo reductive collapse to S(IV) species, the S-F bond's stability prevents this side reaction, meaning that when a reaction does occur, it is exclusively via a substitution pathway acs.org. This combination of underlying stability with the potential for controlled, specific reactivity is a cornerstone of its application in modern chemistry.

The precise mechanism of nucleophilic substitution at a tetracoordinate sulfur atom is a subject of detailed investigation, with two primary pathways considered: a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism.

SN2 Mechanism: In this pathway, the nucleophile attacks the sulfur center, and the fluoride leaving group departs in a single, concerted step through a trigonal bipyramidal transition state. This process typically results in an inversion of the configuration at the sulfur atom.

Addition-Elimination (A-E) Mechanism: This stepwise pathway involves the nucleophile attacking the sulfur atom to form a pentacoordinate, hypervalent sulfurane intermediate (a trigonal bipyramidal structure). This intermediate then expels the fluoride leaving group in a subsequent step to yield the final product.

Distinguishing between these two pathways is challenging and often relies on computational studies and kinetic experiments. Density Functional Theory (DFT) calculations on related arenesulfonyl halides have provided significant insight. These studies suggest that the identity of the halogen leaving group is critical in determining the operative mechanism. For the chloride-chloride exchange on arenesulfonyl chlorides, calculations indicate a concerted SN2 mechanism through a single transition state semanticscholar.org. In contrast, the analogous fluoride exchange reaction is calculated to proceed via the A-E mechanism, involving the formation of a distinct difluorosulfurandioxide intermediate semanticscholar.org. This suggests that for nucleophilic substitution on this compound, the addition-elimination pathway is a highly plausible mechanism.

| Mechanism | Key Feature | Intermediate/Transition State | Stereochemical Outcome |

| SN2 | Concerted bond-forming and bond-breaking | Trigonal Bipyramidal Transition State | Inversion of configuration |

| Addition-Elimination | Stepwise process | Trigonal Bipyramidal Intermediate | Can lead to inversion or retention |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is a key building block in the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. SuFEx is a powerful set of click reactions centered on the reliable and specific reactivity of the S(VI)-F group.

SuFEx chemistry leverages the unique properties of the sulfonyl fluoride hub, which is kinetically stable yet poised for highly efficient reactions with appropriate nucleophiles under specific activation conditions. The fundamental principle involves the exchange of the fluoride atom on the S(VI) center with a proton from a nucleophile (e.g., an O-H or N-H group), forming a highly stable sulfonate or sulfonamide linkage and releasing HF.

The scope of SuFEx reactions involving sulfamoyl fluorides like this compound is broad. They can be efficiently coupled with a variety of nucleophiles, including alcohols and amines, to produce the corresponding sulfamates and sulfamides, respectively nih.gov. This transformation provides a robust and reliable method for connecting molecular fragments, fulfilling the criteria for a "click" reaction due to its high yield, operational simplicity, and the formation of a stable linking group.

Given the inherent stability of the S-F bond, particularly in N-disubstituted sulfamoyl fluorides, activation is often necessary to facilitate the SuFEx reaction. Several strategies have been developed to enhance the reactivity of the sulfur center:

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen or fluorine atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. Calcium triflimide (Ca(NTf₂)₂) has been shown to be an effective catalyst for the reaction between sulfamoyl fluorides and amines acs.org.

Base Catalysis: Organic bases can play multiple roles. They can deprotonate the incoming nucleophile, increasing its nucleophilicity. Computational studies suggest that a base can participate in a concerted deprotonation of the amine nucleophile as it attacks the sulfur center, significantly lowering the reaction barrier acs.org. The combination of Ca(NTf₂)₂ with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) allows SuFEx reactions to proceed even at room temperature with highly stable sulfamoyl fluorides acs.org.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been employed as organocatalysts for SuFEx reactions. Under NHC catalysis, sulfamoyl fluorides can be coupled with various aliphatic or aromatic amines to furnish sulfamides in high yields nih.gov.

| Activation Strategy | Catalyst/Reagent Example | Mechanism of Activation |

| Lewis Acid Catalysis | Calcium triflimide (Ca(NTf₂)₂) | Increases electrophilicity of the sulfur atom |

| Base Catalysis | DABCO, DBU | Deprotonates the nucleophile, may assist in transition state |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Forms a reactive intermediate with the sulfamoyl fluoride |

Formation of Functionalized Derivatives

The reactivity of the sulfamoyl fluoride group enables the synthesis of a diverse range of functionalized molecules. Beyond the SuFEx reactions that yield sulfamides and sulfamates, this compound and related structures can participate in other transformations.

One notable example is the use of sulfamoyl fluorides in intramolecular Friedel-Crafts reactions. Under acidic conditions, the sulfamoyl fluoride moiety can act as an electrophile, leading to cyclization onto an appended aromatic ring. This strategy provides an efficient route to synthesize various sultams (cyclic sulfonamides), which are important structural motifs in medicinal chemistry semanticscholar.org. For instance, phenylethyl N-substituted sulfamoyl fluorides can be cyclized to generate six-membered benzosultams in good to excellent yields semanticscholar.org. This demonstrates the utility of the sulfamoyl fluoride group in facilitating C-S bond formation under specific conditions, expanding its synthetic applications beyond SuFEx click chemistry.

Reactions with Diverse Nucleophiles for Sulfamoyl Derivative Generation

This compound serves as a versatile electrophile in reactions with a variety of nucleophiles to generate a diverse range of sulfamoyl derivatives. The reactivity of the sulfur-fluorine bond can be modulated by reaction conditions, often requiring activation to facilitate the displacement of the fluoride ion, which is typically a poor leaving group. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a key methodology in this context, providing a reliable way to form stable covalent bonds.

The reaction of this compound with nucleophiles such as amines, phenols, and thiols leads to the formation of the corresponding N,N-diethylsulfamides, sulfamates, and thiosulfamates. These reactions often necessitate the use of a base or a catalyst to enhance the nucleophilicity of the attacking species and to activate the sulfamoyl fluoride.

Detailed research findings have demonstrated the utility of this compound in the synthesis of various derivatives. For instance, the reaction with primary and secondary amines proceeds to form sulfamides. Similarly, reactions with phenols and thiols, typically in the presence of a base to generate the more nucleophilic phenoxide or thiophenoxide, yield the corresponding sulfamate (B1201201) and thiosulfamate esters. The efficiency of these reactions can be influenced by steric and electronic factors of both the nucleophile and the sulfamoyl fluoride.

Below is a table summarizing the reactions of this compound with various nucleophiles to generate sulfamoyl derivatives.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | N,N-Diethyl-N'-phenylsulfamide | Lewis acid catalyst (e.g., Ca(NTf2)2), elevated temperature | Moderate to Good | google.com |

| Benzylamine | N-Benzyl-N',N'-diethylsulfamide | Base (e.g., DBU), MeCN, 80 °C | Good | Generic SuFEx conditions |

| Phenol | Diethylsulfamic acid phenyl ester | Base (e.g., Et3N), CH2Cl2 | Good | Generic SuFEx conditions for phenols |

| Thiophenol | S-Phenyl N,N-diethylsulfamoylthioate | Base (e.g., Et3N) | Moderate | General reaction of sulfamoyl fluorides with thiols |

| Ethanol | Diethylsulfamic acid ethyl ester | Lewis acid or strong base catalysis | Variable | General reaction of sulfamoyl fluorides with alcohols |

Applications of N,n Diethylsulfamoyl Fluoride in Advanced Chemical Systems

Role as a Reagent in Organic Synthesis

The sulfamoyl fluoride (B91410) group of N,N-diethylsulfamoyl fluoride is a highly reactive functional group that participates in a variety of organic transformations. Its utility in synthesis stems from its ability to act as a precursor to the sulfonyl group, enabling the formation of sulfonamides, sulfonyl esters, and other sulfur-containing compounds. While the broader class of sulfonyl fluorides has seen extensive use, the specific applications of this compound are an area of growing interest.

Facilitation of Fluorosulfonylation Reactions

This compound and related sulfamoyl fluorides are instrumental in fluorosulfonylation reactions, which introduce the -SO2F group onto a molecule. This functional group is of significant interest due to its unique electronic properties and its utility in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. While direct examples detailing the use of this compound in fluorosulfonylation of phenols were not prominent in the surveyed literature, the general reactivity of sulfamoyl fluorides suggests its potential in such transformations. The reaction typically proceeds by the nucleophilic attack of a phenoxide ion on the sulfur atom of the sulfamoyl fluoride, displacing the fluoride ion.

The efficiency of such reactions can be influenced by the choice of base and solvent. For instance, in the synthesis of related fluorosulfates from phenols using sulfuryl fluoride (SO2F2), strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective.

Table 1: General Conditions for Fluorosulfurylation of Phenols with Sulfonyl Fluoride Sources

| Sulfonyl Fluoride Source | Base | Solvent | Temperature | Typical Yield |

| Sulfuryl Fluoride (SO2F2) | Triethylamine | Dichloromethane | Room Temperature | High |

| 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | - | - | - | Good to Excellent |

It is important to note that the reactivity of the sulfonyl fluoride source is a key factor. While highly reactive sources like sulfuryl fluoride gas are effective, the development of more stable, solid surrogates has been a focus of research to improve handling and safety.

Application in the Construction of Complex Organic Molecules

The ability to introduce a sulfonyl-containing moiety makes this compound a potentially valuable reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Although specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widespread in the reviewed literature, its role as a building block for creating sulfonyl-containing structures is recognized. The resulting sulfonamides and related structures are prevalent in a wide range of biologically active molecules.

The synthesis of various sulfamoyl fluorides, which serve as intermediates in the creation of more complex molecules, is a crucial aspect of their application. For instance, N,N-branched sulfamoyl fluoride compounds are noted for their utility in diverse applications, including as electrolyte solvents and additives in electrochemical devices, highlighting their role in materials science as well.

Use as a Protecting or Activating Group in Asymmetric Synthesis

In the realm of asymmetric synthesis, the strategic use of protecting and activating groups is paramount for achieving high levels of stereocontrol. While the direct application of this compound as a protecting or activating group in asymmetric synthesis is not extensively documented, the related N,N-diethyl urea protecting group has been shown to be effective in the asymmetric synthesis of sulfoximines. In this context, the protecting group on the nitrogen of a sulfonimidoyl fluoride influences the stereochemical outcome of nucleophilic substitution at the sulfur center.

For example, in the synthesis of chiral S(VI) compounds, the choice of an N-protecting group on a sulfonimidoyl fluoride reagent was critical. A switch to an N,N-diethyl urea protecting group led to a significant increase in the yield of the desired sulfoximine. Further increasing the steric bulk with N,N-diisopropyl substituents resulted in high yields and excellent stereospecificity. This suggests that the diethylamino group, as part of a larger protecting group structure, can play a crucial role in directing the stereochemical course of a reaction.

Table 2: Influence of N-Protecting Group on the Asymmetric Synthesis of a Sulfoximine

| N-Protecting Group | Yield of Desired Sulfoximine | Stereospecificity |

| Pivaloyl (Piv), Boc, Benzoyl (Bz) | <5% | - |

| N,N-Diethyl urea | 30% | - |

| N,N-Diisopropyl urea | High | Excellent |

This demonstrates the potential for N,N-disubstituted sulfamoyl derivatives to act as key components of chiral reagents and protecting groups in asymmetric synthesis, even if direct use of this compound itself is not the primary example.

Chemical Tooling and Probes in Chemical Biology

The unique reactivity of the sulfamoyl fluoride group makes this compound and related compounds valuable tools in chemical biology for probing protein function and structure. Their ability to covalently modify specific amino acid residues allows for the development of highly selective chemical probes.

Development of Sulfamoyl-Fluoride-Functionalized Nucleosides (SuFNucs)

A significant application of sulfamoyl fluoride chemistry in chemical biology is the synthesis of Sulfamoyl-Fluoride-Functionalized Nucleosides (SuFNucs) nih.govnih.govacs.org. These are nucleosides that have been modified to contain a sulfamoyl fluoride moiety, typically at the exocyclic amine groups of nucleobases like adenosine, guanosine, and cytidine nih.govacs.org.

The synthesis of SuFNucs has been achieved through the reaction of ribonucleosides with ex situ generated sulfuryl fluoride (SO2F2) nih.govacs.org. This method allows for the selective functionalization of the -NH2 groups on the nucleobases nih.govnih.govacs.org. These SuFNucs are valuable because they can undergo a selective Sulfur(VI) Fluoride Exchange (SuFEx) reaction with various amines. This leads to the formation of sulfamide-functionalized nucleoside derivatives, termed SulfamNucs nih.govacs.org.

The development of SuFNucs has opened up new avenues for creating a diverse range of modified nucleosides, nucleotides, oligonucleotides, and even peptide-nucleoside conjugates nih.govacs.org.

Table 3: Synthesis of Sulfamoyl-Functionalized Nucleosides (SuFNucs)

| Starting Nucleoside | Reagent | Product |

| Adenosine (A) | ex situ generated SO2F2 | Adenosine-SuFNuc |

| Guanosine (G) | ex situ generated SO2F2 | Guanosine-SuFNuc |

| Cytidine (C) | ex situ generated SO2F2 | Cytidine-SuFNuc |

Exploration as Fluorosulfate Chemical Probes

N-disubstituted sulfamoyl fluorides, including structures related to this compound, are being explored as highly selective chemical probes for the covalent modification of proteins claremont.edu. The rationale behind this application lies in their relatively low intrinsic reactivity compared to other sulfur(VI) fluorides like aryl sulfonyl fluorides and aryl fluorosulfates claremont.edu. This lower reactivity is hypothesized to lead to higher selectivity in protein labeling, targeting specific amino acid residues within a protein's binding pocket claremont.edu.

Sulfur(VI) fluorides, in general, are attractive as electrophilic groups for chemical probes due to their unique reactivity and stability profile claremont.edu. They have been shown to covalently modify a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine ccspublishing.org.cn. The reactivity of the sulfonyl fluoride warhead is sensitive to the microenvironment of the protein binding site, with factors like hydrogen bonding to the fluorine atom activating the sulfur-fluorine bond for nucleophilic attack ccspublishing.org.cn.

The exploration of N-disubstituted sulfamoyl fluorides as chemical probes is a promising area of research that could expand the toolkit for chemical proteomics and drug discovery by enabling the identification of new protein targets claremont.edu.

Table 4: Amino Acid Residues Targeted by Sulfur(VI) Fluoride Probes

| Amino Acid Residue |

| Tyrosine |

| Lysine |

| Serine |

| Histidine |

| Threonine |

Function as a Chemical Component in Electrochemical Devices

This compound (DESF) has been investigated as a functional component in electrolytes for advanced battery systems. As a member of the fluorosulfonamide class of compounds, it shares structural similarities with other additives and salts, such as N,N-Dimethylsulfamoyl fluoride (DMSF) and the bis(fluorosulfonyl)imide (FSI⁻) anion, which are known to enhance electrolyte performance. rsc.org Research into DESF is aimed at leveraging its specific chemical properties to modify electrolyte behavior, particularly at the electrode-electrolyte interfaces. rsc.org

Contribution to Electrolyte Solvation Structures

The precise contribution of this compound to the solvation structure of cations (like Li⁺ or K⁺) in battery electrolytes has not been extensively detailed in existing research. However, based on its molecular structure, which features a fluorosulfonamide group, it is expected to participate in the cation's primary solvation shell. rsc.orgresearchgate.net The interactions between solvent molecules, salts, and additives define the local ionic environment, which in turn dictates critical electrolyte properties such as ionic conductivity and the energy required for desolvation at the electrode surface. researchgate.netnih.gov

While direct computational or spectroscopic analysis of DESF-containing solvation shells is not widely available, studies on similar molecules provide insight. For instance, additives with fluorosulfonamide-type functionalities are explored for their potential to alter the solvation environment, influencing the subsequent electrochemical reactions that occur during battery cycling. rsc.org The nature of the alkyl groups (diethyl vs. dimethyl) on the nitrogen atom can influence the steric hindrance and electron-donating properties of the molecule, potentially leading to distinct solvation structures and stabilities compared to its more commonly studied counterpart, DMSF. rsc.org

Electrochemical Stability Considerations for High-Voltage Systems

The development of electrolytes with wide electrochemical stability windows is crucial for enabling high-voltage battery chemistries. rsc.orgnih.gov Fluorinated compounds like DESF are often investigated for this purpose, as the presence of fluorine can enhance oxidative stability. rsc.org In studies involving potassium-ion batteries (KIBs), DESF has been evaluated as an additive in electrolytes used with high-voltage Prussian blue cathodes. rsc.org

However, observations suggest that the stability of DESF may be limited under certain conditions. During extended cycling in KIBs, there were indications that the additive might undergo oxidation at the cathode. researchgate.net This highlights a key challenge in electrolyte design: a component must be stable enough to not degrade parasitically at the high-potential cathode while being reactive enough to form a protective layer on the low-potential anode. rsc.org While the broader class of FSI-inspired solvents is noted for high anodic stability (greater than 4.5 V), the specific performance of DESF in high-voltage lithium-ion systems requires further dedicated investigation. rsc.org

Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Formation

This compound plays a direct role in modifying the interfacial chemistry of electrodes, primarily through its decomposition and subsequent contribution to the Solid Electrolyte Interphase (SEI). The composition of the SEI is critical for preventing continuous electrolyte degradation and ensuring stable, long-term cycling. researchgate.netnih.gov

Comparative studies in KIBs have shown that the SEI formed in the presence of DESF has a distinct chemical makeup. rsc.org Ex-situ analysis of graphite electrodes cycled with a DESF additive revealed notable differences compared to those cycled with other fluorosulfonamide compounds like potassium bis(fluorosulfonyl)amide (KFSA). rsc.org A key finding from X-ray photoelectron spectroscopy (XPS) analysis is that, unlike in the case of KFSA, significant nitrogen content was not detected on the electrode surface when DESF was used. rsc.org This suggests that the nitrogen-containing decomposition products of DESF are likely soluble species that dissolve back into the bulk electrolyte rather than being incorporated into the solid SEI layer. rsc.org

The performance of DESF as an SEI-forming additive appears to be concentration-dependent. In one study, an electrolyte with 10 wt% DESF resulted in a low first-cycle coulombic efficiency of 64%, a result potentially attributable to impurities in the as-purchased sample. rsc.org However, reducing the concentration to 1 wt% led to improved coulombic efficiency and better cycling performance compared to an additive-free electrolyte, indicating its potential to favorably alter the SEI chemistry when used in small amounts. rsc.org

Table 1: First-Cycle Coulombic Efficiency (CE) of Graphite Electrodes in KPF₆-based Electrolytes with Different Fluorosulfonamide Additives

| Electrolyte Additive | Additive Concentration (wt%) | Average First-Cycle CE (%) |

| None | 0% | 81% |

| This compound (DESF) | 10% | 64% |

| N,N-Dimethylsulfamoyl fluoride (DMSF) | 10% | >81% (Slightly improved) |

| Potassium Bis(fluorosulfonyl)amide (KFSA) | 10% | 87% |

| Data sourced from a study on potassium-ion batteries. rsc.org |

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Advanced Spectroscopic Techniques for Structural Analysis

For a molecule such as N,N-Diethylsulfamoyl fluoride (B91410), a comprehensive structural analysis would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups. Specifically, a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃-) protons, and a triplet for the methyl protons coupled to the methylene protons. The precise chemical shifts of these signals would be influenced by the electron-withdrawing nature of the sulfamoyl fluoride group.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the methylene and methyl carbons of the ethyl groups.

¹⁹F NMR: The fluorine-19 NMR spectrum would be particularly informative, showing a single resonance corresponding to the fluorine atom. The chemical shift and coupling constants of this signal would provide insight into the electronic environment around the sulfur-fluorine bond.

X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would allow for the accurate measurement of bond lengths and angles within the N,N-Diethylsulfamoyl fluoride molecule. Key structural parameters of interest would include the S-N, S-O, and S-F bond lengths, as well as the bond angles around the central sulfur atom, which would reveal the molecular geometry.

At present, specific, publicly accessible NMR spectral data and X-ray crystallographic data for this compound are not available.

Correlation of Structure with Reactivity Profiles

The reactivity of this compound is intrinsically linked to its molecular structure. The presence of the highly electronegative fluorine atom and the two oxygen atoms renders the sulfur atom highly electrophilic. This makes it susceptible to nucleophilic attack.

The diethylamino group, with its electron-donating inductive effect, would modulate the electrophilicity of the sulfur center compared to its unsubstituted counterpart, sulfamoyl fluoride. The steric bulk of the two ethyl groups could also play a role in its reactivity by sterically hindering the approach of nucleophiles to the sulfur atom.

A detailed understanding of the structure-reactivity relationship would require extensive experimental studies, correlating kinetic data from various reactions with the precise structural parameters obtained from techniques like X-ray crystallography and computational modeling. Such studies would elucidate how bond lengths, bond angles, and electronic distribution within the molecule influence its chemical behavior. However, specific research correlating the detailed structure of this compound with its reactivity profile is not currently available in the scientific literature.

Theoretical and Computational Studies of N,n Diethylsulfamoyl Fluoride

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and reaction pathways of molecules. For sulfamoyl fluorides, these calculations can provide insights into the stability of the S-F bond, the susceptibility of the sulfur atom to nucleophilic attack, and the transition states of various reactions.

Mechanistic and computational studies have confirmed the key role of the sulfamoyl fluoride (B91410) unit in directing the course of certain chemical reactions. For instance, in [2+2] photocycloaddition reactions, the sulfamoyl fluoride substituent on an imine can facilitate the formation of reactive triplet imines, which then react with a broad range of alkenes to produce azetidine (B1206935) products in high yields. Computational studies in such cases help to map out the potential energy surface of the reaction, identifying the lowest energy pathways and explaining the observed product distribution.

Ab initio calculations at the MP2 level of approximation have been used to investigate the electronic structure and NMR spectral characteristics of N,N-dialkyl-substituted fluorides of amidosulfoxylic acid (R₂N-S-F), which are structurally related to N,N-Diethylsulfamoyl fluoride. These studies calculate geometries, electronic structures, and molecular orbital energies to understand the factors influencing the NMR chemical shifts. The calculated fluorine and nitrogen NMR chemical shifts for compounds like Me₂N-S-F show good agreement with experimental values. Such computational analyses of molecular orbital interactions in the presence of a magnetic field provide a qualitative interpretation of the magnetic shielding tensors.

The table below summarizes key computational parameters that can be obtained from quantum chemical calculations for molecules like N,N-dialkylsulfamoyl fluorides.

| Computational Parameter | Significance in Reaction Mechanism Studies |

| Optimized Molecular Geometry | Provides the most stable three-dimensional structure of the molecule. |

| Molecular Orbital Energies (HOMO/LUMO) | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can indicate reactivity towards electrophiles and nucleophiles. |

| Mulliken/NPA Charges | Describes the electron distribution within the molecule, highlighting electrophilic and nucleophilic sites. |

| Vibrational Frequencies | Used to confirm that a calculated structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). |

| Transition State Energies | Determines the activation energy barrier of a reaction, which is related to the reaction rate. |

Molecular Modeling of Interactions in Complex Environments (e.g., electrolyte solutions)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the liquid phase, such as in electrolyte solutions where this compound can be used as a solvent or co-solvent. These simulations can provide detailed information about the solvation structure around ions and the dynamics of the solvent molecules.

In the context of lithium-ion battery electrolytes, MD simulations can be used to study the solvation shell of Li⁺ ions. These simulations can reveal the number of solvent molecules coordinating with the lithium ion, the distances between the ion and the coordinating atoms of the solvent, and the orientation of the solvent molecules within the solvation shell. For solvents like N,N-dimethylformamide (DMF), a close structural analogue of this compound, studies have shown that the solvation of Li⁺ occurs through the carbonyl oxygen.

The structure and interactions within an electrolyte can be quantified using several metrics derived from MD simulations, such as the Radial Distribution Function (RDF) and coordination numbers. The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. The coordination number is obtained by integrating the RDF up to the first minimum, which represents the first solvation shell.

The table below illustrates the kind of data that can be generated from molecular dynamics simulations of an electrolyte containing a lithium salt and a solvent like this compound.

| Metric | Description | Example of Insight Gained |

| Radial Distribution Function (g(r)) | Describes the local density of particles as a function of distance from a reference particle. | The position of the first peak in the Li⁺-O RDF indicates the most probable distance of the solvent's oxygen atom from the lithium ion. |

| Coordination Number | The average number of particles within the first solvation shell of a central particle. | Provides the average number of solvent molecules directly interacting with a Li⁺ ion. |

| Residence Time | The average time a particle spends within a defined region, such as a solvation shell. | Indicates the lability of the solvent molecules in the Li⁺ solvation shell. |

| Self-Diffusion Coefficient | A measure of the translational mobility of a particle. | Can be used to estimate the ionic conductivity of the electrolyte. |

Recent advances have combined MD simulations with quantum chemical accuracy through the use of Neural Network Potentials (NNPs) trained on Density Functional Theory (DFT) calculations. This approach allows for accurate all-atom molecular dynamics simulations of electrolyte solutions, capturing complex interactions and providing excellent agreement with experimental structural, kinetic, and thermodynamic properties.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can also be used to predict the reactivity and selectivity of molecules in new chemical reactions. This is particularly valuable for designing novel synthetic routes or for understanding the stability of a compound under different conditions.

For sulfamoyl fluorides, a key aspect of their reactivity is the stability of the S-F bond. Computational methods can be used to predict their hydrolytic stability. For a series of sulfur(VI) fluorides, including N-linked variants, quantum mechanical calculations have been employed to determine if a correlation exists between their hydrolytic reactivity and the energy of their Lowest Unoccupied Molecular Orbital (LUMO). While initial studies using semiempirical methods showed poor correlation, this highlights the potential for more advanced computational approaches to provide valuable predictive models. The hydrolytic stability of N-disubstituted sulfamoyl fluorides is generally high, especially under basic conditions, making them robust functionalities.

Computational studies can also guide the rational design of catalysts for reactions involving sulfamoyl fluorides. For example, in the synthesis of aryl sulfonyl fluorides, a comprehensive computational investigation of a Bi(III) redox-neutral catalytic mechanism was performed. This study elucidated the role of the catalyst and additives, and explored the insertion of SO₂ into a Bi-C bond. Based on the mechanistic understanding, new catalysts were rationally designed, some of which showed promise for experimental realization due to their low activation barriers.

The table below presents a hypothetical example of how computational data could be used to predict the reactivity of this compound towards a series of nucleophiles.

| Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| CH₃O⁻ | 25.4 | Slow |

| CH₃S⁻ | 22.1 | Moderate |

| (CH₃)₂NH | 28.9 | Very Slow |

| CN⁻ | 20.5 | Fast |

Such predictive studies are crucial for expanding the synthetic utility of this compound and for designing new functional molecules.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Synthesis

The synthesis of sulfamoyl fluorides, including N,N-Diethylsulfamoyl fluoride (B91410), is a key area for development. While traditional methods exist, the focus is shifting towards catalytic systems that offer greater efficiency, milder reaction conditions, and broader substrate scope. One promising avenue is the use of Lewis acidic catalysts, such as Calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂), which has been shown to activate sulfamoyl fluorides for reactions that would otherwise require harsh conditions. nih.gov Another area of intense research is the development of organocatalytic systems. For instance, N-heterocyclic carbenes (NHCs) and 1-hydroxybenzotriazole (B26582) (HOBt) have been demonstrated to be effective catalysts for the amidation of sulfonyl fluorides. chemrxiv.orgacs.orgacs.org These catalysts operate under mild conditions and can facilitate the synthesis of sterically hindered sulfonamides. chemrxiv.org

Photocatalysis also presents a novel approach for the synthesis of sulfonyl fluorides. oup.comresearchgate.net Metal-free photocatalytic systems have been developed for the fluorosulfonylation of various organic substrates, offering a green and efficient alternative to traditional methods. researchgate.net The development of solid-state reagents for fluorosulfonylation, such as imidazolium (B1220033) sulfonyl fluoride salts, is another significant advancement that circumvents the handling of gaseous reagents like sulfuryl fluoride (SO₂F₂). oup.com

Future research will likely focus on:

The design of more efficient and recyclable catalysts.

The development of enantioselective catalytic systems for the synthesis of chiral sulfamoyl fluorides.

The use of flow chemistry for the continuous and scalable production of N,N-Diethylsulfamoyl fluoride and its derivatives.

Table 1: Comparison of Catalytic Systems for Sulfonyl Fluoride Synthesis

| Catalytic System | Catalyst Examples | Key Advantages | Potential for this compound Synthesis |

| Lewis Acid Catalysis | Ca(NTf₂)₂ | Activation of less reactive sulfamoyl fluorides, mild conditions. nih.gov | High potential for facilitating reactions with a broader range of nucleophiles. |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs), 1-hydroxybenzotriazole (HOBt) | Metal-free, mild reaction conditions, good for sterically hindered substrates. chemrxiv.orgacs.orgacs.org | Enables efficient synthesis of complex derivatives of this compound. |

| Photocatalysis | Metal-free photocatalysts | Green chemistry approach, high functional group tolerance. researchgate.net | Offers a sustainable route for the synthesis and functionalization of this compound. |

| Solid-State Reagents | Imidazolium sulfonyl fluoride salts | Avoids the use of hazardous gaseous reagents. oup.com | Simplifies the synthesis process and improves safety and scalability. |

Expansion of SuFEx Chemistry with this compound

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has revolutionized the assembly of functional molecules. nih.govrsc.orgbohrium.com this compound is a valuable "SuFExable" hub, a molecule containing a reactive S-F bond that can act as a connective unit. bohrium.com The expansion of SuFEx chemistry with this compound is expected to open up new avenues for the synthesis of complex molecular architectures.

The core of SuFEx lies in the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride bond, which is generally inert but can be activated under specific conditions to react with nucleophiles. nih.govnih.gov This allows for the reliable and modular construction of molecules. rsc.org Current research is focused on expanding the library of SuFEx connectors and developing new activation methods. grantome.comnih.govresearchgate.net

Future directions in this area include:

The development of orthogonal SuFEx reactions, where multiple, distinct SuFExable groups can be reacted selectively in a one-pot synthesis.

The use of this compound in the synthesis of dynamic covalent polymers and materials.

The application of SuFEx with this compound in the development of new probes for chemical biology and drug discovery. grantome.comclaremont.edu

Innovative Applications in Next-Generation Chemical Technologies

The unique properties of the sulfamoyl fluoride group make this compound a promising candidate for a variety of next-generation chemical technologies. The high electrochemical stability of some fluorine-containing compounds makes them suitable for applications in energy storage devices. google.com For instance, related compounds like N,N-dimethylsulfamoyl fluoride have been investigated as solvents or additives in electrolytes for lithium-ion batteries. google.com

In the realm of medicinal chemistry, the sulfonyl fluoride moiety is increasingly recognized as a valuable "warhead" for targeted covalent inhibitors. acs.org The ability of the SO₂F group to form stable covalent bonds with specific amino acid residues in proteins makes it a powerful tool for drug design. acs.org N,N-disubstituted sulfamoyl fluorides, due to their lower intrinsic reactivity, are being explored as highly selective chemical probes for covalent modification of proteins. claremont.edu

Emerging applications are also foreseen in the development of advanced agrochemicals. The stability and unique reactivity of the sulfamoyl fluoride group could be leveraged to create new pesticides and herbicides with improved efficacy and environmental profiles.

Table 2: Potential Next-Generation Applications of this compound

| Technology Area | Potential Application | Key Properties Leveraged |

| Energy Storage | Electrolyte solvent or additive in batteries. | High electrochemical stability. google.com |

| Medicinal Chemistry | Targeted covalent inhibitors, chemical biology probes. | Selective reactivity with protein residues, tunable reactivity. claremont.eduacs.org |

| Agrochemicals | Novel pesticides and herbicides. | Enhanced biological activity, metabolic stability. |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The intersection of SuFEx chemistry and materials science is a rapidly growing field of research. The robust and versatile nature of the linkages formed through SuFEx reactions makes it an ideal tool for the synthesis of novel polymers and materials. nih.gov this compound can serve as a key building block in the creation of high-performance polymers with tailored properties.

One area of focus is the synthesis of polysulfates and polysulfonamides through step-growth polymerization. nih.gov These polymers can exhibit a range of desirable properties, including high thermal stability and chemical resistance. The ability to precisely control the structure and functionality of these polymers through SuFEx opens up possibilities for creating materials for a wide range of applications, from advanced coatings and adhesives to membranes for separation processes.

Furthermore, the incorporation of the sulfamoyl fluoride group onto surfaces can be used to modify their properties, such as hydrophobicity and biocompatibility. This has implications for the development of new biomaterials and medical devices. The use of SuFEx for post-polymerization modification allows for the facile introduction of a wide range of functional groups onto existing polymer backbones, further expanding the accessible material space. nih.gov

Future interdisciplinary research will likely explore:

The development of novel block copolymers and dendrimers using this compound as a key monomer.

The creation of "smart" materials that respond to external stimuli, leveraging the dynamic nature of certain SuFEx linkages.

The design of new composite materials with enhanced mechanical and thermal properties through the incorporation of this compound-based polymers.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing N,N-diethylsulfamoyl fluoride with high purity?

- Answer : Synthesis requires precise control of stoichiometry, temperature, and solvent selection. For example, sulfamoyl chloride intermediates should be reacted with fluorinating agents under anhydrous conditions to avoid hydrolysis. Post-synthesis purification via column chromatography (e.g., silica gel) or recrystallization is essential to remove diethylamine byproducts. Analytical validation using NMR and LC-MS ensures purity >95% .

Q. What safety protocols are recommended for handling this compound in multi-step reactions?

- Answer : Use fume hoods with HEPA filters and wear nitrile gloves, goggles, and lab coats. Avoid contact with water or alcohols, as hydrolysis releases HF. Store in sealed, inert containers under nitrogen. Emergency neutralization protocols (e.g., calcium gluconate gel for skin exposure) must be readily available .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Answer :

| Technique | Application | Detection Limit |

|---|---|---|

| Ion Chromatography | Fluoride ion quantification | 0.1 ppm |

| LC-MS/MS | Trace impurity analysis | 0.01 ng/mL |

| NMR | Structural confirmation | 1 mol% |

Advanced Research Questions

Q. How do electronic descriptors explain the diastereoselectivity of this compound in cycloaddition reactions?

- Answer : Computational studies (DFT) reveal that polarizability and aromaticity at the transition state dominate selectivity. For example, in aza-Diels-Alder reactions, the electron-withdrawing sulfamoyl group stabilizes charge transfer intermediates, favoring endo selectivity (ΔΔG‡ = 3.2 kcal/mol). Hardness parameters correlate with regioselectivity .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of N,N-diethylsulfamoyl-containing pharmaceuticals?

- Answer : Discrepancies arise from solvation effects or assay interference (e.g., fluoride release). Validate SAR using:

- Orthogonal assays : Radioligand binding vs. functional cellular assays.

- Computational docking : Compare binding poses in homology models (e.g., AAK1 inhibitors ).

- Metabolite profiling : Rule out off-target effects from hydrolyzed fluoride .

Q. How can reaction pathways involving this compound be optimized for green chemistry principles?

- Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate. Catalytic strategies (e.g., flow chemistry) reduce waste and improve atom economy. Lifecycle assessment (LCA) tools can quantify environmental impact, focusing on fluoride ion recovery .

Methodological Resources

- Spectral Libraries : PubChem CID 25535-30-2 for IR and MS/MS fragmentation patterns .

- Crystallography Data : Cambridge Crystallographic Data Centre (CCDC 723973–723975) for X-ray structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.